4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound that features a thiophene ring, a benzoic acid moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves the condensation of thiophene-2-carbonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to introduce the carbamothioyl group, followed by acidification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis. The thiophene ring and carbamothioyl group play crucial roles in these interactions by binding to active sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the carbamothioyl and benzoic acid groups.
4-Aminobenzoic acid: Does not contain the thiophene ring or carbamothioyl group.
Thiourea derivatives: Similar in containing the carbamothioyl group but lack the aromatic rings.
Uniqueness
4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its combination of a thiophene ring, a benzoic acid moiety, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
4-(thiophene-2-carbonylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c16-11(10-2-1-7-20-10)15-13(19)14-9-5-3-8(4-6-9)12(17)18/h1-7H,(H,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTCQBFKYAOSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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